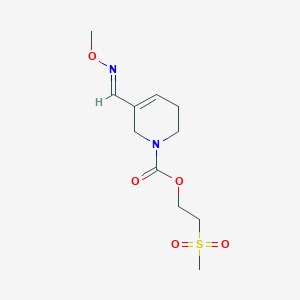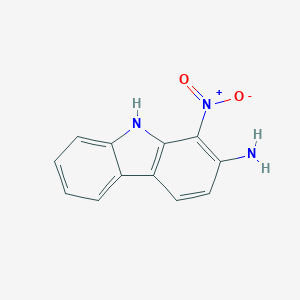
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and a benzodioxole core
Preparation Methods
The synthesis of DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol typically involves multiple steps. One common method includes the reaction of appropriate benzodioxole derivatives with benzyloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the benzodioxole core play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol can be compared with similar compounds such as:
4,7-Bis(phenylethynyl)-2,1,3-benzothiadiazole: Known for its luminescent properties and used in materials science.
4,4′-Bibenzo[c]thiophene: Used in optoelectronic devices due to its unique electronic properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Utilized in the synthesis of organic solar cells and OLED components.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-4,7-bis(phenylmethoxy)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-5,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-21-19(26-13-15-9-5-3-6-10-15)17(24)18(25)20(22(21)29-23)27-14-16-11-7-4-8-12-16/h3-12,17-22,24-25H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMSHJIYVKTDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551898 |
Source


|
| Record name | 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142435-92-5 |
Source


|
| Record name | 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)











